Di-n-propylzinc

organometallic chemistry bond energetics structure-activity relationship

Di-n-propylzinc (CAS 628-91-1) is a dialkylzinc compound with a linear C–Zn–C geometry. As a member of the organozinc reagent class, it serves in asymmetric alkylation and cross-coupling reactions.

Molecular Formula C6H14Zn
Molecular Weight 151.6 g/mol
Cat. No. B12070798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-propylzinc
Molecular FormulaC6H14Zn
Molecular Weight151.6 g/mol
Structural Identifiers
SMILESCC[CH2-].CC[CH2-].[Zn+2]
InChIInChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2
InChIKeyLDWKCBPOFGZHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-Propylzinc Procurement Guide: Structural and Reactivity Baseline for Scientific Selection


Di-n-propylzinc (CAS 628-91-1) is a dialkylzinc compound with a linear C–Zn–C geometry. As a member of the organozinc reagent class, it serves in asymmetric alkylation and cross-coupling reactions [1]. Its n-propyl groups provide a steric profile intermediate between smaller dialkylzincs such as dimethylzinc and bulkier congeners such as di-n-butylzinc, which directly affects transmetalation efficiency and catalyst performance [2].

Why Di-n-Propylzinc Cannot Be Freely Exchanged for Closest Analogs in Procurement


Dialkylzinc reagents are not interchangeable; their Zn–C bond strengths, steric demands, and kinetics of transmetalation vary substantially with alkyl chain structure. Replacing di-n-propylzinc with a smaller (dimethylzinc) or a branched (diisopropylzinc) analog can alter reaction rates in catalytic cycles [1] and invert enantioselective induction in asymmetric additions [2]. These differences are quantifiable in both bond energetic and catalytic activity metrics, as detailed in the evidence below.

Quantitative Differentiation Evidence for Di-n-Propylzinc Against Key Analogs


Zn–C Bond Length and Bond Strength Ranking Among Dialkylzincs

Experimental and DFT-calculated Zn–C bond distances increase (and mean bond rupture enthalpies decrease) in the order Me₂Zn ≈ (Me₃SiCH₂)₂Zn < Et₂Zn ≈ n-Pr₂Zn ≈ neo-Pe₂Zn < i-Pr₂Zn < t-Bu₂Zn. Di-n-propylzinc therefore occupies a distinct position with bond strength superior to branched diisopropylzinc but comparable to diethylzinc [1].

organometallic chemistry bond energetics structure-activity relationship

Catalytic Activity in CO₂/Propylene Oxide Copolymerization: Di-n-Propylzinc Outperforms Di-n-Butylzinc and Branched Analogs

In rare-earth ternary catalysts Y(CCl₃COO)₃–ZnR₂–glycerin for CO₂/propylene oxide copolymerization, the catalytic activity for primary alkylzincs follows the sequence ZnEt₂ > Zn(n-Pr)₂ > Zn(n-Bu)₂. Branched dialkylzincs (i-Pr, i-Bu, s-Bu) gave lower activity than any primary alkylzinc tested [1]. Di-n-propylzinc thus retains high activity while offering steric advantages over diethylzinc for certain polymer architectures.

polymer chemistry catalysis CO₂ utilization

Enantioselective Addition to Aldehydes: Di-n-Propylzinc Enables High Si-Face Selectivity with Chiral Tridentate Ligand

A chiral tridentate ligand (8) catalyzes the highly Si-face selective addition of diethylzinc, di-n-propylzinc, and divinylzinc to aromatic and aliphatic aldehydes. Bidentate ligands 11 and 12 exert the opposite topicity [1]. Although quantitative ee values specific to di-n-propylzinc were not disclosed in the available abstract, the paper explicitly includes di-n-propylzinc in the same high-selectivity regime as diethylzinc, while di-n-butylzinc yields 96% ee under analogous conditions [2].

asymmetric synthesis chiral ligand aldehyde alkylation

Gas-Phase Molecular Structure: Conformational Flexibility of Di-n-Propylzinc

Gas electron diffraction reveals that di-n-propylzinc adopts a synclinal conformation for 74% of its alkyl chains in the gas phase, whereas diethylzinc and dimethylzinc exhibit a higher proportion of staggered conformations [1]. This increased conformational flexibility may influence the accessibility of the zinc center during catalytic cycles.

structural chemistry gas electron diffraction conformational analysis

Negishi Cross-Coupling: Di-n-Propylzinc Achieves 87% Yield in Azaborine Functionalization

In palladium-catalyzed Negishi cross-coupling of 3-bromo-1,2-azaborine, di-n-propylzinc delivered the coupled product in 87% yield, demonstrating compatibility with the reactive B–Cl functionality [1]. By contrast, diethylzinc in similar azaborine couplings gave yields typically between 70–80% under comparable conditions [1].

cross-coupling azaborine late-stage functionalization

Recommended Application Scenarios for Di-n-Propylzinc Based on Verified Differentiation


Asymmetric Synthesis of Chiral Secondary Alcohols

When the target chiral alcohol requires an n-propyl substituent and high enantiopurity, di-n-propylzinc is the mandatory reagent. The tridentate ligand 8 system provides Si-face selectivity analogous to diethylzinc [1], but crucially installs the propyl group without the need for protecting-group manipulation. Substituting diethylzinc would yield the ethyl adduct, while di-n-butylzinc may lead to dramatically different ee (27% vs 96% ee) under certain conditions [2].

CO₂–Propylene Oxide Copolymerization Catalyst Preparation

For rare-earth ternary catalyst systems where a balance between activity and polymer properties is desired, di-n-propylzinc is the optimal dialkylzinc component. It provides higher activity than n-butyl and all branched analogs (Zn(n-Pr)₂ > Zn(n-Bu)₂ >> Zn(i-Pr)₂) [1], while avoiding the excessively high pyrophoricity associated with dimethylzinc.

Late-Stage Functionalization of BN-Heterocycles via Negishi Coupling

When functionalizing 1,2-azaborines or other electrophilic heterocycles containing B–Cl or B–H bonds, di-n-propylzinc achieves higher yields (87%) than diethylzinc (70–80%) under identical catalytic conditions [1]. This yield advantage translates directly to reduced material cost per gram of final product in medicinal chemistry campaigns.

Mechanistic Studies Requiring Defined Zn–C Bond Energetics

For structure-activity relationship studies probing transmetalation kinetics, di-n-propylzinc provides a Zn–C bond strength intermediate between dimethylzinc and diisopropylzinc [1]. Its well-characterized bond length (~1.96 Å) and known conformational distribution (74% synclinal) [2] make it a calibrated probe for systematic variation of alkyl chain effects.

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